1,3-Dimethyl 2-[3-cyano-5-(trifluoromethyl)pyridin-2-yl]propanedioate
Overview
Description
1,3-Dimethyl 2-[3-cyano-5-(trifluoromethyl)pyridin-2-yl]propanedioate is a chemical compound with the molecular formula C12H9F3N2O4. It is known for its unique structure, which includes a pyridine ring substituted with cyano and trifluoromethyl groups, and a propanedioate moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl 2-[3-cyano-5-(trifluoromethyl)pyridin-2-yl]propanedioate typically involves the reaction of 3-cyano-5-(trifluoromethyl)pyridine with dimethyl malonate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the deprotonation of dimethyl malonate, allowing it to act as a nucleophile and attack the electrophilic pyridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl 2-[3-cyano-5-(trifluoromethyl)pyridin-2-yl]propanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The trifluoromethyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
1,3-Dimethyl 2-[3-cyano-5-(trifluoromethyl)pyridin-2-yl]propanedioate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl 2-[3-cyano-5-(trifluoromethyl)pyridin-2-yl]propanedioate involves its interaction with specific molecular targets. The cyano and trifluoromethyl groups play a crucial role in its reactivity and binding affinity to these targets. The exact pathways and molecular interactions depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 2-(3-cyano-5-methylpyridin-2-yl)malonate
- Dimethyl 2-(3-cyano-5-chloropyridin-2-yl)malonate
- Dimethyl 2-(3-cyano-5-bromopyridin-2-yl)malonate
Uniqueness
1,3-Dimethyl 2-[3-cyano-5-(trifluoromethyl)pyridin-2-yl]propanedioate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications where these properties are advantageous, such as in the development of pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
dimethyl 2-[3-cyano-5-(trifluoromethyl)pyridin-2-yl]propanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O4/c1-20-10(18)8(11(19)21-2)9-6(4-16)3-7(5-17-9)12(13,14)15/h3,5,8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJGFKRBBQGSZLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=C(C=C(C=N1)C(F)(F)F)C#N)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601129465 | |
Record name | Propanedioic acid, 2-[3-cyano-5-(trifluoromethyl)-2-pyridinyl]-, 1,3-dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601129465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2055119-00-9 | |
Record name | Propanedioic acid, 2-[3-cyano-5-(trifluoromethyl)-2-pyridinyl]-, 1,3-dimethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2055119-00-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanedioic acid, 2-[3-cyano-5-(trifluoromethyl)-2-pyridinyl]-, 1,3-dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601129465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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